molecular formula C15H19N5O2 B2858183 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea CAS No. 1796966-77-2

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea

Cat. No.: B2858183
CAS No.: 1796966-77-2
M. Wt: 301.35
InChI Key: QXTIXNAMYNZMHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Molecular Structure and Conformational Analysis

Researchers have explored the conformational behaviors and structural analysis of heterocyclic ureas. For instance, the study by Corbin et al. (2001) delves into the synthesis and conformational studies of heterocyclic ureas, demonstrating their potential to form multiply hydrogen-bonded complexes, indicating relevance in the field of self-assembly and molecular mimicry of biological processes (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

Chemical Reactivity and Interactions

A study by Hossain et al. (2018) on the reactivity of imidazole derivatives through spectroscopic characterization and computational analysis offers insights into the local reactivity properties based on molecular orbital theory. Such research highlights the utility of these derivatives, including urea compounds, in understanding molecular interactions and potential applications in designing reactive molecules (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).

Anticancer Activity

The synthesis and evaluation of novel ureas for their anticancer activity have been a focus of research. Özgeriş et al. (2017) synthesized ureas and sulfamides derived from 1-aminotetralins, testing them against glioblastoma and prostate cancer cell lines. This study underscores the potential of urea derivatives as anticancer agents (Özgeriş, Akbaba, Özdemir, Türkez, & Göksu, 2017).

Material Science and Polymer Chemistry

The synthesis and characterization of new polyureas derived from specific precursors, as researched by Mallakpour, Hajipour, and Raheno (2002), open avenues in material science and polymer chemistry for creating novel materials with distinct properties. This research contributes to the development of materials with potential applications in various industries (Mallakpour, Hajipour, & Raheno, 2002).

Supramolecular Chemistry

Kwiatkowski, Kolehmainen, and Ośmiałowski (2019) investigated the conformational equilibrium and tautomerism in pyrimidine derivatives, revealing how these compounds can form stable complexes through hydrogen bonding. Such studies are pivotal in supramolecular chemistry for the design of molecular sensors and the exploration of molecular recognition processes (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, or ways the synthesis could be improved .

Properties

IUPAC Name

1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-10-6-5-7-11(8-10)17-14(21)18-12-9-16-15(22-4)19-13(12)20(2)3/h5-9H,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTIXNAMYNZMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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